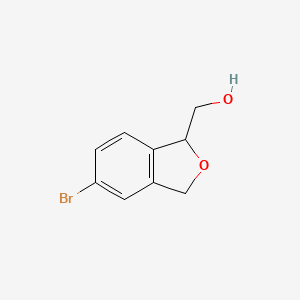
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 5-position and a hydroxymethyl group at the 1-position of the benzofuran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol typically involves the bromination of 1,3-dihydro-2-benzofuran followed by a hydroxymethylation reaction. One common method includes:
Bromination: Reacting 1,3-dihydro-2-benzofuran with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Hydroxymethylation: Treating the brominated intermediate with formaldehyde and a base like sodium hydroxide to introduce the hydroxymethyl group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine and bases such as potassium carbonate.
Major Products:
Oxidation: (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)formaldehyde or (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)carboxylic acid.
Reduction: 1,3-Dihydro-2-benzofuran-1-yl)methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
科学的研究の応用
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various bioactive compounds.
作用機序
The mechanism of action of (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)formaldehyde: Similar structure but with a formyl group instead of a hydroxymethyl group.
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group.
1,3-Dihydro-2-benzofuran-1-yl)methanol: Lacks the bromine atom.
Uniqueness: (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research.
特性
IUPAC Name |
(5-bromo-1,3-dihydro-2-benzofuran-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)5-12-9(8)4-11/h1-3,9,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPIPSMLEKMLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(O1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70772803 |
Source


|
| Record name | (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197577-35-8 |
Source


|
| Record name | (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

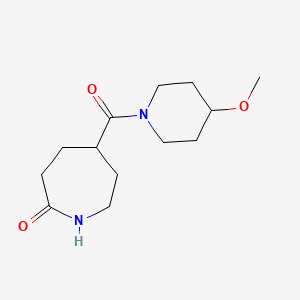
![2-[(4-Tert-butyl-2,6-dimethylphenyl)methylidene]imidazolidine;hydrochloride](/img/structure/B7979377.png)
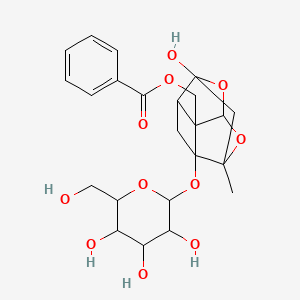
![(3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B7979398.png)
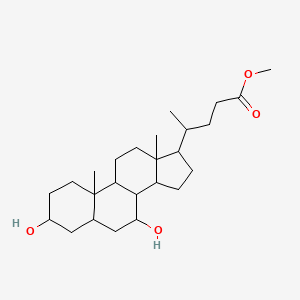
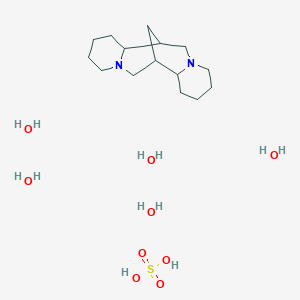
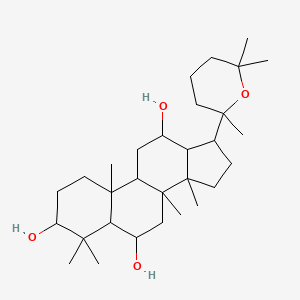
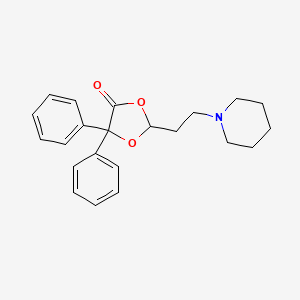
![(4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid,1,1-Diemthyethyl Ester](/img/structure/B7979430.png)
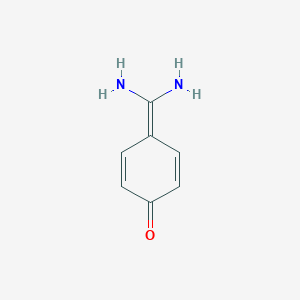
![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B7979448.png)
![ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B7979453.png)
![[5-[4-[(4-Tert-butylbenzoyl)carbamothioylamino]anilino]-5-oxopentyl]-dimethylazanium;chloride](/img/structure/B7979455.png)
